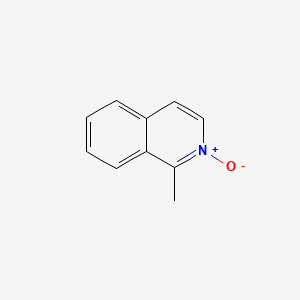1-Methylisoquinoline 2-oxide
CAS No.:
Cat. No.: VC3977699
Molecular Formula: C10H9NO
Molecular Weight: 159.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H9NO |
|---|---|
| Molecular Weight | 159.18 g/mol |
| IUPAC Name | 1-methyl-2-oxidoisoquinolin-2-ium |
| Standard InChI | InChI=1S/C10H9NO/c1-8-10-5-3-2-4-9(10)6-7-11(8)12/h2-7H,1H3 |
| Standard InChI Key | HYGBKMAGLLGAHD-UHFFFAOYSA-N |
| SMILES | CC1=[N+](C=CC2=CC=CC=C12)[O-] |
| Canonical SMILES | CC1=[N+](C=CC2=CC=CC=C12)[O-] |
Introduction
Structural and Basic Physicochemical Properties
Physical Properties
Key physical properties, as reported by Chemsrc and ChemSpider, include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 159.185 g/mol | |
| Exact Mass | 159.068414 Da | |
| LogP (Partition Coefficient) | 2.5767 | |
| Polar Surface Area | 25.46 Ų |
Notably, data on melting point, boiling point, and density remain unreported in the literature . The compound’s moderate LogP value suggests balanced lipophilicity, making it suitable for applications requiring solubility in both organic and aqueous media.
Synthesis and Reaction Kinetics
Oxidation of 1-Methylisoquinoline
The most common synthesis route involves the oxidation of 1-methylisoquinoline using agents such as dimethyldioxirane (DMDO) or meta-chloroperbenzoic acid (mCPBA).
-
Dimethyldioxirane (DMDO) Method:
DMDO in dried acetone at 23°C quantitatively oxidizes 1-methylisoquinoline to its N-oxide with a second-order rate constant () of 0.78 Ms . Steric effects from the 1-methyl group reduce reactivity compared to unsubstituted isoquinoline () . -
mCPBA Method:
Reaction of 1-methylisoquinoline with mCPBA in dichloromethane yields the N-oxide in 63% isolated yield after chromatographic purification . This method is advantageous for scalability but requires careful control of stoichiometry to avoid over-oxidation.
Comparative Analysis of Methods
The table below summarizes key parameters for both synthesis strategies:
| Parameter | DMDO Method | mCPBA Method |
|---|---|---|
| Reaction Temperature | 23°C | Room Temperature |
| Solvent | Dried Acetone | Dichloromethane |
| Yield | Quantitative (98%) | 63% |
| Reaction Time | Minutes to Hours | Overnight |
| Steric Sensitivity | High | Moderate |
The DMDO method offers superior yields and faster kinetics but requires anhydrous conditions . In contrast, the mCPBA approach is more tolerant to functional groups but necessitates post-reaction purification .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
NMR (400 MHz, CDCl):
Signals at δ 8.25 (d, , 1H), 7.31–7.23 (m, 1H), and 2.51 (s, 3H) confirm the aromatic protons and methyl group . The downfield shift of the methyl protons (δ 2.51) compared to the parent isoquinoline (δ 2.33) reflects electron withdrawal by the N-oxide group . -
NMR (101 MHz, CDCl):
Peaks at δ 149.15 (C-2), 139.42 (C-1), and 17.81 (CH) align with the expected electronic environment .
High-Resolution Mass Spectrometry (HRMS)
The observed peak at m/z 174.0708 matches the theoretical value (174.0919) within instrumental error, confirming the molecular formula .
Applications in Organic Synthesis
Intermediate in Heterocyclic Chemistry
1-Methylisoquinoline 2-oxide serves as a precursor for functionalized isoquinolines. For example, its deoxygenation using reducing agents regenerates 1-methylisoquinoline, enabling reversible N-oxide formation in catalytic cycles .
Study of Steric Effects
Kinetic studies using DMDO revealed that 2-substituted pyridines and isoquinolines exhibit reduced reactivity due to steric hindrance . The 1-methyl group in 1-methylisoquinoline 2-oxide decreases by 38% compared to unsubstituted isoquinoline, highlighting the interplay between structure and reactivity .
Recent Advances and Future Directions
Sustainable Synthesis Methods
A 2025 study demonstrated the use of phosphoramide catalysts for the aryloxylation of azine N-oxides, including 1-methylisoquinoline 2-oxide, under solvent-free conditions . This approach achieved a 92% yield with a low E-factor (0.7), aligning with green chemistry principles .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume